molecular formula C21H21N3O6 B2494565 prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622362-46-3

prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2494565
CAS No.: 622362-46-3
M. Wt: 411.414
InChI Key: VOZBXEINDVPKIV-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Core structure: A fused pyridine-pyrimidine system with two dioxo groups at positions 2 and 4.
  • Substituents: 1,3,7-Trimethyl groups: Enhancing steric bulk and lipophilicity. 5-(2H-1,3-benzodioxol-5-yl): A methylenedioxy aromatic ring, known for metabolic stability and bioactivity in natural products (e.g., safrole derivatives) . Prop-2-en-1-yl (allyl) ester at position 6: Modulating solubility and reactivity compared to carboxylic acids or other esters.

The benzodioxol moiety may further enhance binding affinity to biological targets due to its electron-rich aromatic system .

Properties

IUPAC Name

prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-5-8-28-20(26)15-11(2)22-18-17(19(25)24(4)21(27)23(18)3)16(15)12-6-7-13-14(9-12)30-10-29-13/h5-7,9,16,22H,1,8,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZBXEINDVPKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC4=C(C=C3)OCO4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the benzodioxole ring, the pyrido[2,3-d]pyrimidine core, and the final esterification reaction. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, palladium-catalyzed coupling reactions are often conducted under inert atmosphere conditions to prevent oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis with structurally related pyrido[2,3-d]pyrimidine derivatives is summarized below:

Compound Key Substituents Functional Groups HOMO-LUMO Gap (eV) Biological Relevance
Target Compound (Prop-2-en-1-yl ester) 5-(Benzodioxol), 1,3,7-trimethyl, allyl ester Ester, benzodioxol, dioxo Pending DFT analysis Potential kinase inhibition; benzodioxol may improve metabolic stability .
6a () 6-(2-Hydroxy-5-methylbenzoyl), 1-methyl Hydroxybenzoyl, dioxo 3.93 Anti-inflammatory, enzyme inhibition via H-bonding interactions .
1-Ethyl-2,4-dioxo-7-isopropyl-pyrido[2,3-d]pyrimidine-5-carboxylic acid () 5-Carboxylic acid, 1-ethyl, 7-isopropyl Carboxylic acid, dioxo Not reported Enhanced solubility due to polar COOH group; potential for salt formation .
N’-Benzylidene-1,3-dimethyl-pyrido[2,3-d]pyrimidine-5-carbohydrazide () 5-Carbohydrazide, 1,3-dimethyl Hydrazide, Schiff base Not reported Anticancer activity via hydrazide-mediated DNA intercalation or metal chelation .
1-[4-Butylamino-6-chloro-pyrimidin-5-yl]-3-phenylprop-2-en-1-ol () 6-Chloro, 4-butylamino, phenylpropenol Chloro, amino, alcohol Not reported Cytotoxicity; chloro group increases electrophilicity for covalent binding .

Key Findings :

Electronic Properties :

  • The benzodioxol group in the target compound is electron-rich, likely reducing the HOMO-LUMO gap compared to hydroxybenzoyl derivatives (e.g., 6a: 3.93 eV) . Allyl esters generally exhibit moderate electron-withdrawing effects, which may further influence reactivity .
  • Carboxylic acid derivatives () have higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the allyl ester .

Synthetic Routes :

  • The allyl ester in the target compound may be synthesized via alkylation of a pyrido[2,3-d]pyrimidine carboxylic acid intermediate, analogous to methods in and .
  • In contrast, hydrazide derivatives () require condensation with benzaldehydes, highlighting divergent functionalization strategies .

Biological Activity: Benzodioxol vs. Ester vs. Carboxylic Acid: The allyl ester may enhance cell membrane permeability relative to the carboxylic acid in , though at the cost of reduced water solubility .

Thermal and Structural Stability :

  • Crystallographic studies (e.g., ) suggest that methyl substituents (1,3,7-trimethyl in the target compound) improve thermal stability by reducing ring puckering . Allyl esters, however, may introduce steric strain compared to smaller groups like methyl .

Biological Activity

The compound prop-2-en-1-yl 5-(2H-1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets due to the presence of multiple functional groups. This article reviews the current understanding of its biological activity based on available research.

Chemical Structure

The molecular formula for the compound is C21H22N2O5C_{21}H_{22}N_2O_5, and its structure includes a pyrido-pyrimidine core with substituents that may enhance its pharmacological properties. The presence of the benzodioxole moiety is particularly noteworthy as it is often associated with various bioactive compounds.

Antioxidant Properties

Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage linked to various diseases.

Anticancer Effects

Studies have shown that similar pyrido-pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been reported to induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound's potential to inhibit specific enzymes has been explored. For example, certain derivatives have demonstrated inhibitory effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory responses. Inhibition of PLA2 is significant as it can lead to reduced inflammation and pain relief.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several derivatives containing the benzodioxole group. The results indicated that these compounds effectively reduced lipid peroxidation in vitro and showed promise as therapeutic agents for oxidative stress-related conditions .

Case Study 2: Anticancer Activity

In a preclinical study involving human cancer cell lines, a related compound was found to significantly inhibit cell growth and induce apoptosis at micromolar concentrations. The mechanism was attributed to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntioxidant12.5
Compound BAnticancer15.0
Compound CPLA2 Inhibition0.18

The biological activities of this compound are likely mediated through several mechanisms:

  • Free Radical Scavenging : The structure allows for electron donation to neutralize free radicals.
  • Enzyme Interaction : Binding to enzymes like PLA2 alters their activity and reduces inflammatory mediators.
  • Cell Cycle Regulation : Induction of apoptosis may involve modulation of signaling pathways related to cell survival and death.

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